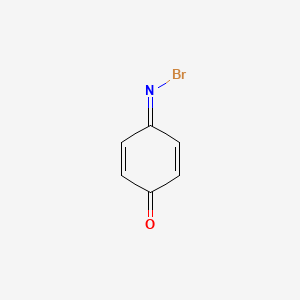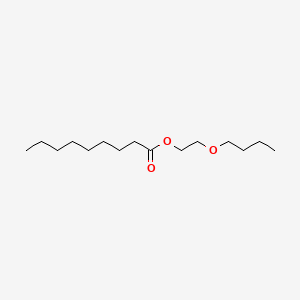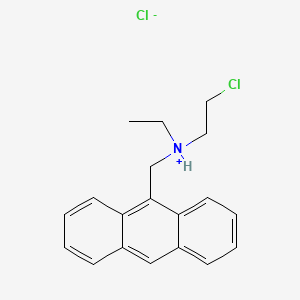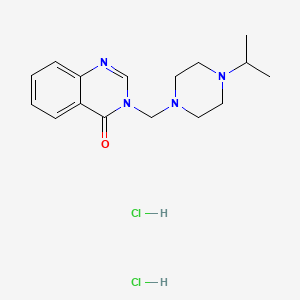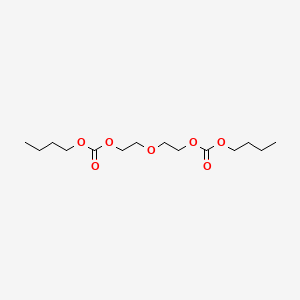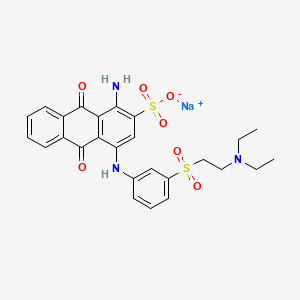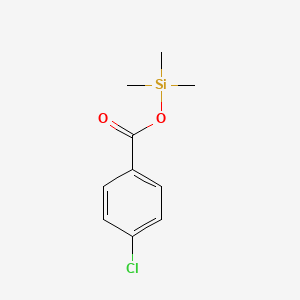
Benzoic acid, 4-chloro-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-, trimethylsilyl ester: is a chemical compound with the molecular formula C10H13ClO2Si and a molecular weight of 228.748 g/mol 4-Chlorobenzoic acid, trimethylsilyl ester . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with trimethylsilyl and substituted with a chlorine atom at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-chloro-, trimethylsilyl ester typically involves the esterification of 4-chlorobenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-chloro-, trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-chlorobenzoic acid and trimethylsilanol.
Substitution Reactions: The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Hydrolysis: 4-Chlorobenzoic acid and trimethylsilanol.
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 4-chloro-, trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-chloro-, trimethylsilyl ester is primarily related to its reactivity as an ester and its ability to undergo hydrolysis and substitution reactions. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the active 4-chlorobenzoic acid .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, trimethylsilyl ester
- 4-Chlorobenzoic acid
- Benzoic acid, 4-(trimethylsilyl)-
Comparison: Benzoic acid, 4-chloro-, trimethylsilyl ester is unique due to the presence of both the chlorine substituent and the trimethylsilyl ester group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to benzoic acid, trimethylsilyl ester .
Eigenschaften
CAS-Nummer |
25436-27-5 |
|---|---|
Molekularformel |
C10H13ClO2Si |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
trimethylsilyl 4-chlorobenzoate |
InChI |
InChI=1S/C10H13ClO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
XGABXNUFKZKQCO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


